molecular formula C10H14N2O4S B1609304 Ethyl 4-(aminosulfonyl)benzylcarbamate CAS No. 39148-61-3

Ethyl 4-(aminosulfonyl)benzylcarbamate

カタログ番号: B1609304
CAS番号: 39148-61-3
分子量: 258.3 g/mol
InChIキー: PWRGLCWLRAPYLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate typically involves the reaction of 4-aminosulfonylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions

Ethyl 4-(aminosulfonyl)benzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry Applications

1.1. Antidiabetic Agents

Ethyl 4-(aminosulfonyl)benzylcarbamate is primarily recognized for its utility as an intermediate in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes mellitus. Sulfonylureas work by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. Notable drugs synthesized from this compound include:

  • Glipizide
  • Glimpiride
  • Glibenclamide

These medications are effective due to their ability to enhance insulin sensitivity and secretion, making them crucial in diabetes management .

1.2. Anticancer Research

Recent studies have investigated the potential of compounds related to this compound as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. Inhibitors of IDO can enhance anti-tumor immunity and are being explored for their therapeutic potential in cancer treatment . The structural modifications of this compound may lead to new derivatives with improved efficacy against various cancer types.

Pharmacological Studies

2.1. Carbonic Anhydrase Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes that play critical roles in physiological processes such as respiration and acid-base balance. Research indicates that sulfonamide derivatives exhibit varying degrees of inhibition against different isoforms of carbonic anhydrases, with some showing promising selectivity and potency . This property makes them potential candidates for treating conditions like glaucoma and edema.

2.2. Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted the importance of substituents on the aromatic ring of sulfonamide compounds, including this compound, in modulating their biological activity. Modifications at the para position significantly influence binding affinity and selectivity towards target enzymes, paving the way for the design of more effective therapeutic agents .

Synthesis and Production Methods

The synthesis of this compound involves several steps, including acetylation, chlorosulfonation, and amination reactions. These methods are optimized to ensure high yield and low environmental impact:

  • Acetylation Reaction: Using β-phenethylamine with an acetic acid derivative.
  • Chlorosulfonation Reaction: Employing chlorinating agents like phosphorus pentachloride.
  • Amination Reaction: Utilizing solvents like dichloromethane.

These processes have been refined to minimize waste production and improve cost-effectiveness, making them suitable for industrial applications .

Case Studies and Research Findings

4.1. Case Study: Inhibition of Carbonic Anhydrases

A study by Sławiński et al. demonstrated that N4-substituted derivatives of 4-(aminosulfonyl)benzylcarbamate exhibited significant inhibitory activity against carbonic anhydrase isoforms IX and XII, suggesting potential applications in cancer therapy . The findings underscore the compound's versatility beyond antidiabetic applications.

4.2. Case Study: Antitumor Activity

Research published in PubMed Central explored novel scaffolds derived from sulfonamide compounds for their cytotoxic effects against renal cell carcinoma (RCC). The study identified specific derivatives that retained potency against RCC cell lines, indicating a promising avenue for further development in cancer therapeutics .

作用機序

The mechanism of action of Ethyl 4-(aminosulfonyl)benzylcarbamate involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication and transcription processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. The compound targets specific molecular pathways involved in cell division and apoptosis, making it a potent antineoplastic agent.

類似化合物との比較

Ethyl 4-(aminosulfonyl)benzylcarbamate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial fields .

生物活性

Ethyl 4-(aminosulfonyl)benzylcarbamate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of an aminosulfonyl group attached to a benzyl moiety. The structural formula can be represented as follows:

C11H14N2O3S\text{C}_11\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound exhibits several functional groups that contribute to its biological activity, including the carbamate and sulfonamide functionalities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and its therapeutic applications.

1. Enzyme Inhibition

This compound has been shown to inhibit carbonic anhydrase (CA) isoforms, which are important for various physiological processes including acid-base balance and respiration. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of edema.

Enzyme Inhibition Type IC50 Value (nM)
hCA ICompetitive52.2
hCA IINon-competitive750.9
MscCAMixed300.5

These values indicate the potency of this compound against different carbonic anhydrase isoforms, with lower IC50 values suggesting stronger inhibition.

2. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, leading to bacterial cell death.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and interference with cellular processes:

  • Carbonic Anhydrase Inhibition : By binding to the active site of carbonic anhydrase, this compound disrupts the enzyme's function, affecting bicarbonate ion formation and pH regulation in tissues.
  • Antimicrobial Mechanisms : Similar compounds have been shown to induce oxidative stress in bacteria by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death.

Case Studies

Several studies have documented the effects of this compound and related compounds:

  • Study on Carbonic Anhydrase Inhibitors : A recent study synthesized a series of sulphonamide derivatives, including this compound, demonstrating their efficacy as CA inhibitors with potential applications in treating glaucoma and other conditions related to altered carbon dioxide transport .
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of sulphonamide derivatives, revealing that modifications to the benzene ring could enhance antibacterial activity against strains such as Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(aminosulfonyl)benzylcarbamate, and how are intermediates characterized?

Answer: The compound is synthesized via multi-step protocols. A key intermediate, Ethyl 4-(aminosulfonyl)benzoate , is prepared by refluxing 4-sulfamoylbenzoic acid in ethanol with sulfuric acid as a catalyst (24 hours, ~70–80% yield) . The ester group is then converted to a hydrazide using hydrazine hydrate (70°C, 24 hours), followed by cyclization with carbon disulfide in DMF/K₂CO₃ to form oxadiazole derivatives . Final carbamate derivatives are synthesized via reaction with acyl halides in pyridine (60°C, monitored by TLC). Characterization employs:

  • ¹H/¹³C NMR : Sulfonamide NH protons appear at low field (δ 8.05–8.25 ppm); carbonyl carbons at ~170 ppm .
  • IR : N–H (3660 cm⁻¹), C=O (1700 cm⁻¹), and S=O (1300/1100 cm⁻¹) stretches confirm functional groups .
  • Elemental analysis : Validates purity (≥99%) .

Q. What analytical methods are critical for confirming the purity and stability of this compound?

Answer:

  • UPLC-ESI-QTOF/MS : Detects reaction intermediates/byproducts (e.g., imines, carbamates) with high sensitivity .
  • GC-MS : Identifies volatile byproducts (e.g., phenol, pivalic acid) in reaction crudes .
  • TLC and HPLC : Monitor reaction progress and purity (>99% by TLC) .
  • pH stability tests : Acidic conditions (pH 1) degrade carbamates via ethanolysis, requiring neutral storage .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under catalytic conditions?

Answer:

  • Catalyst selection : Iron catalysts enable direct acylation of amines with esters, reducing side reactions (e.g., imine formation) .
  • Excess amine : Drives carbamate formation (e.g., 1.5 equiv. ethyl benzylcarbamate yields 83% amide product) .
  • Solvent control : Dry acetone minimizes hydrolysis during sulfonamide acylation .

Q. What computational methods support structure-activity relationship (SAR) studies for sulfonamide-carbamate hybrids?

Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., HDAC enzymes) using software like AutoDock .
  • QSAR modeling : Correlates substituent effects (e.g., oxadiazole vs. thioether groups) with bioactivity (IC₅₀ values) .
  • DFT calculations : Analyze electronic properties (e.g., sulfonamide charge distribution) to optimize reactivity .

Q. How do conflicting spectral data arise in sulfonamide-carbamate derivatives, and how are they resolved?

Answer:

  • Dynamic proton exchange : NH protons in sulfonamides exhibit broad/resonance-split peaks in DMSO-d₆ due to hydrogen bonding .
  • Solvent artifacts : CDCl₃ may cause unexpected splitting (e.g., tert-butyl groups in NMR spectra) .
  • Resolution : Use high-field NMR (400 MHz+), deuterated solvents, and 2D techniques (HSQC, COSY) to assign signals .

Q. What are the mechanistic roles of this compound in multi-step organic syntheses?

Answer:

  • Amine reservoir : Carbamates release free amines under acidic conditions (e.g., pivalic acid in ethanol), enabling controlled nucleophilic substitution .
  • Protecting group : The ethyl carbamate moiety shields amines during subsequent reactions (e.g., acylation, cyclization) .

Q. How can cytotoxic effects of sulfonamide-carbamates be evaluated in vitro?

Answer:

  • Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Measure IC₅₀ against carbonic anhydrase or HDACs using fluorometric assays .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Q. Methodological Guidelines

Designing experiments to resolve contradictory yield data in carbamate synthesis

  • Variable control : Test stoichiometry (amine excess vs. equimolar), solvent polarity, and catalyst loading .
  • Byproduct analysis : Use UPLC-MS to identify side products (e.g., acetylacetone, imines) that reduce yields .

Validating enzyme inhibition data for sulfonamide-carbamates

  • Positive controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Dose-response curves : Ensure linearity in activity plots (R² > 0.95) across 3+ replicates .

Best practices for handling air/moisture-sensitive intermediates

  • Schlenk techniques : Use under nitrogen/argon for hydrazide formation .
  • Drying agents : Molecular sieves (3Å) in DMF/K₂CO₃ reactions prevent hydrolysis .

特性

IUPAC Name

ethyl N-[(4-sulfamoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-16-10(13)12-7-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRGLCWLRAPYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407844
Record name Ethyl [(4-sulfamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-61-3
Record name Ethyl [(4-sulfamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39148-61-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 5
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 6
Ethyl 4-(aminosulfonyl)benzylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。